molecular formula C90H135AlO12 B15187745 Enoxolone aluminate CAS No. 4598-66-7

Enoxolone aluminate

Cat. No.: B15187745
CAS No.: 4598-66-7
M. Wt: 1436.0 g/mol
InChI Key: JIQUHOXNCWKESF-UBYPFOLZSA-K
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Description

Enoxolone aluminate is a compound derived from enoxolone, also known as glycyrrhetinic acid, which is a pentacyclic triterpenoid derivative obtained from the hydrolysis of glycyrrhizic acid found in licorice root. This compound combines the properties of enoxolone with those of aluminate, making it a compound of interest in various scientific fields due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of enoxolone aluminate typically involves the reaction of enoxolone with an aluminum-containing compound. One common method is the reaction of enoxolone with aluminum chloride in an organic solvent under controlled temperature and pH conditions. The reaction is usually carried out at room temperature, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Enoxolone aluminate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation states of aluminum and modified enoxolone derivatives.

    Reduction: Reduction reactions can convert this compound into lower oxidation states or alter the functional groups on the enoxolone moiety.

    Substitution: Substitution reactions can replace specific atoms or groups in the enoxolone or aluminate structure with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperature and solvent conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Enoxolone aluminate has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst or reagent in organic synthesis and material science.

    Biology: Studied for its potential anti-inflammatory, antiviral, and antibacterial properties.

    Medicine: Investigated for its therapeutic potential in treating conditions such as peptic ulcers, inflammation, and certain infections.

    Industry: Utilized in the development of pharmaceuticals, cosmetics, and other products requiring bioactive compounds.

Mechanism of Action

The mechanism of action of enoxolone aluminate involves its interaction with specific molecular targets and pathways. Enoxolone inhibits enzymes such as 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin, leading to increased levels of prostaglandins in the digestive system. This results in reduced gastric secretion, increased mucous secretion, and enhanced cell proliferation, contributing to its therapeutic effects . Additionally, this compound may interact with other molecular targets, such as tyrosine-protein phosphatases, influencing various cellular processes .

Comparison with Similar Compounds

Enoxolone aluminate can be compared with other similar compounds, such as:

    Glycyrrhetinic Acid: The parent compound of enoxolone, known for its anti-inflammatory and antiviral properties.

    Aluminum Hydroxide: A compound with antacid properties, often used in combination with other bioactive molecules.

    Aluminum Chloride: Used in various chemical reactions and industrial processes.

This compound is unique due to its combined properties of enoxolone and aluminate, offering a broader range of applications and enhanced biological activity compared to its individual components .

Properties

CAS No.

4598-66-7

Molecular Formula

C90H135AlO12

Molecular Weight

1436.0 g/mol

IUPAC Name

aluminum;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/3C30H46O4.Al/c3*1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;/h3*16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);/q;;;+3/p-3/t3*19-,21-,22-,23+,26+,27-,28-,29+,30+;/m000./s1

InChI Key

JIQUHOXNCWKESF-UBYPFOLZSA-K

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[Al+3]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Al+3]

Origin of Product

United States

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